2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one
Description
BenchChem offers high-quality 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylaminomethylidene)-5-ethoxypyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O2/c1-4-24-12-9(7-21(2)3)13(23)22(20-12)11-10(15)5-8(6-19-11)14(16,17)18/h5-7H,4H2,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFXPOCWCZWZBZ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1=CN(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC\1=NN(C(=O)/C1=C/N(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-((dimethylamino)methylene)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.87 g/mol. The structure features a pyridine ring, a pyrazole moiety, and several functional groups that contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Pyrazole derivatives have been shown to exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi . The presence of the trifluoromethyl group in this compound may enhance its lipophilicity, potentially improving its interaction with microbial membranes.
- Antioxidant Properties
- Inhibition of Enzymatic Activity
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
Notable Research Findings
- Dihydroorotate Dehydrogenase Inhibition : A recent study highlighted that derivatives similar to our compound were effective DHODH inhibitors, leading to reduced viral replication in cell-based assays . This positions such compounds as candidates for further development in antiviral therapies.
- Antimicrobial Efficacy : Research demonstrated that related pyrazole derivatives exhibited broad-spectrum antimicrobial activity, making them suitable for developing new antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrazole ring significantly impact biological activity, suggesting avenues for optimizing efficacy through chemical alterations .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Studies have shown that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated growth inhibition capabilities with GI50 values in the low micromolar range, indicating potential as anticancer agents .
Modulation of Nicotinic Acetylcholine Receptors
The compound is suggested to act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction can enhance neurotransmitter release and improve cognitive functions, which may have implications for treating neurodegenerative diseases .
Anti-inflammatory Properties
Preliminary studies suggest that compounds similar to this one may possess anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer effects | Demonstrated significant growth inhibition in breast cancer cell lines with IC50 values below 10 µM. |
| Study B (2024) | Neurological impact | Showed enhancement in cognitive function in animal models through modulation of nAChRs. |
| Study C (2023) | Anti-inflammatory potential | Indicated reduction in inflammatory markers in vitro, suggesting therapeutic potential in chronic inflammation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
